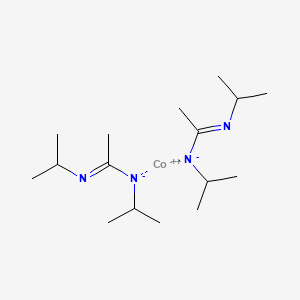
Bis(N,N'-di-i-propylacetamidinato)cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is a coordination compound with the chemical formula C16H34CoN4. It is known for its green crystalline appearance and is sensitive to both air and moisture . This compound is primarily used as a precursor in the deposition of thin films of metals, oxides, and nitrides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) can be synthesized by reacting cobalt(II) salts with N,N’-di-i-propylacetamidine. The typical procedure involves starting with cobalt(II) acetate or cobalt(II) chloride and reacting it with N,N’-di-i-propylacetamidine in an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to form cobalt(I) species.
Substitution: Ligand exchange reactions can occur, where the acetamidinato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically involve the use of other ligands such as phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to cobalt(III) complexes, while reduction can yield cobalt(I) species .
Scientific Research Applications
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for the deposition of thin films of cobalt, cobalt oxides, and cobalt nitrides.
Industry: It is used in the production of advanced materials, including superconductors and magnetic materials.
Mechanism of Action
The mechanism by which Bis(N,N’-di-i-propylacetamidinato)cobalt(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The compound can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress in biological systems . This property is being explored for its potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- Bis(N,N’-diisopropylacetamidinato)nickel(II)
- Bis(N,N’-diisopropylacetamidinato)copper(II)
- Bis(N,N’-diisopropylacetamidinato)iron(II)
Uniqueness
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is unique due to its specific coordination environment and the stability of its cobalt(II) center. This stability makes it an excellent precursor for thin film deposition, which is not as easily achieved with similar compounds of nickel, copper, or iron .
Properties
Molecular Formula |
C16H34CoN4 |
|---|---|
Molecular Weight |
341.40 g/mol |
IUPAC Name |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
InChI Key |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















